
2-Iodo-1-isopropyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1-isopropyl-4-nitrobenzene is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, an isopropyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-isopropyl-4-nitrobenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactionsThe nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-1-isopropyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the iodine or nitro group can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-Iodo-1-isopropyl-4-aminobenzene.
Oxidation: 2-Iodo-1-carboxy-4-nitrobenzene.
Applications De Recherche Scientifique
2-Iodo-1-isopropyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific pathways in the body.
Materials Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-Iodo-1-isopropyl-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself. The iodine atom, being a good leaving group, facilitates substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-4-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered.
2-Iodo-1-methyl-4-nitrobenzene: Contains a methyl group instead of an isopropyl group, affecting its reactivity and steric properties.
Uniqueness
2-Iodo-1-isopropyl-4-nitrobenzene is unique due to the presence of both an isopropyl group and a nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable intermediate in organic synthesis and other applications.
Propriétés
Numéro CAS |
1100053-97-1 |
|---|---|
Formule moléculaire |
C9H10INO2 |
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
2-iodo-4-nitro-1-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10INO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 |
Clé InChI |
JFOQZXKNSMZHNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


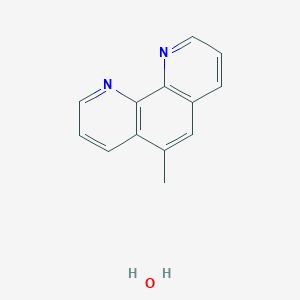
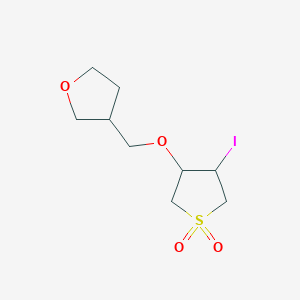
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)
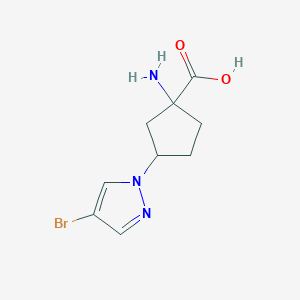

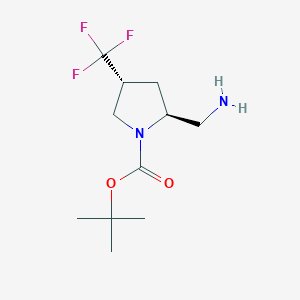
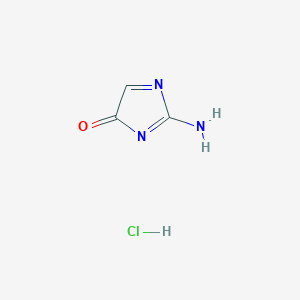
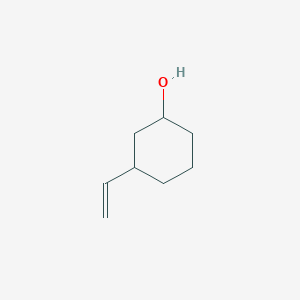
![3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)
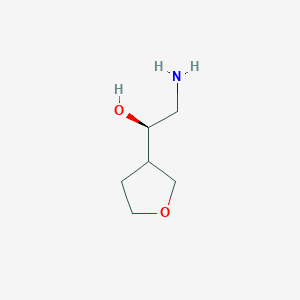
![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)
![3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B15241023.png)
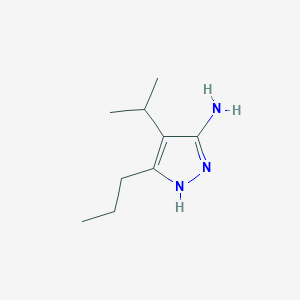
![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)
